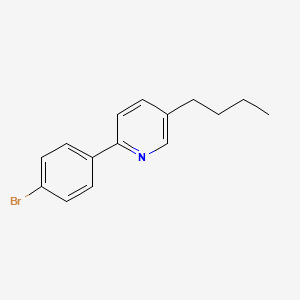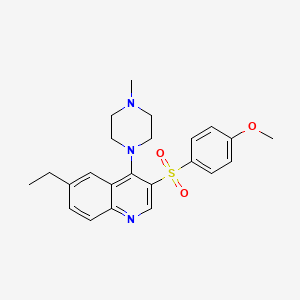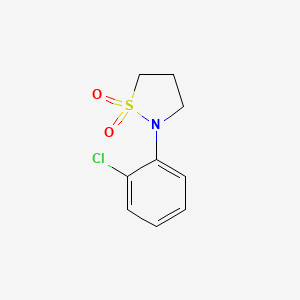
2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as FQ-1, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with the sigma-1 receptor and the NMDA receptor. This compound binds to the sigma-1 receptor, leading to the modulation of intracellular calcium signaling and the activation of downstream signaling pathways. This compound also modulates the activity of the NMDA receptor, leading to changes in synaptic plasticity and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as reduce anxiety and depression-like behaviors. This compound has also been shown to have analgesic effects, reducing pain perception in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, one limitation of this compound is its relatively low selectivity for the sigma-1 receptor, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone. One area of interest is the potential therapeutic applications of this compound for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more selective sigma-1 receptor ligands that can be used to study the physiological processes that are regulated by this receptor. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on synaptic plasticity and neurotransmitter release.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone involves the reaction of 4-fluorobenzaldehyde with 3-(quinolin-8-yloxy)pyrrolidine, followed by reduction with sodium borohydride. The resulting product is then treated with acetic anhydride to yield this compound.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-17-8-6-15(7-9-17)13-20(25)24-12-10-18(14-24)26-19-5-1-3-16-4-2-11-23-21(16)19/h1-9,11,18H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIONGCXGNNHVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2727535.png)
![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)
![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)
![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)



![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2727547.png)

![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)
![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)

